molecular formula C10H19NO4 B2874070 tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate CAS No. 2408937-23-3

tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate

Cat. No. B2874070
CAS RN: 2408937-23-3
M. Wt: 217.265
InChI Key: KWKVNKDJIRDXRH-HTQZYQBOSA-N
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Description

The compound “tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The IUPAC name of this compound is tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate .


Physical And Chemical Properties Analysis

The compound “tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is a solid at room temperature . It should be stored in a refrigerator and protected from light .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate: is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group in anilines during chemical reactions, allowing for further functionalization without affecting the amine group.

Production of Tetrasubstituted Pyrroles

The compound is instrumental in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry due to their presence in various biologically active molecules.

Chemical Transformations Involving tert-Butyl Group

The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. The crowded nature of this group can influence the outcome of reactions, making it a valuable moiety in synthetic chemistry .

Relevance in Biosynthetic Pathways

This compound’s tert-butyl group plays a role in biosynthetic pathways. Its presence can affect the synthesis and degradation of biological molecules, highlighting its importance in biochemistry .

Biodegradation Processes

In environmental chemistry, the tert-butyl group’s impact on biodegradation pathways is of interest. Understanding how this group behaves can help in designing compounds that are more environmentally friendly .

Biocatalytic Processes

The tert-butyl group’s properties may be harnessed in biocatalytic processes. Its unique characteristics can influence enzyme-catalyzed reactions, which is beneficial in industrial biotechnology .

Safety and Hazards

The compound “tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, or spray, wearing personal protective equipment, and ensuring good ventilation at the workstation .

properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate

CAS RN

445480-33-1
Record name rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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